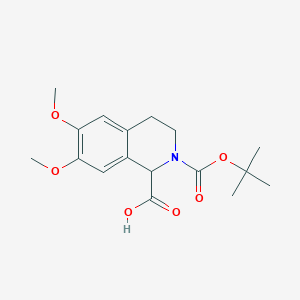
2-(tert-ブトキシカルボニル)-6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン-1-カルボン酸
説明
2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:アミンの保護基
tert-ブトキシカルボニル(BOC)基は、有機合成におけるアミンの保護基として広く使用されています 。この化合物とそのBOC基は、水性条件下でアミンを保護するために使用でき、アミン官能基に影響を与えることなくさらなる反応を可能にします。BOC基は、保護されたアミンを遊離する必要がある場合、酸性条件下で除去することができます。
医薬品化学:インフルエンザウイルス阻害
この化合物の誘導体は、インフルエンザウイルスポリメラーゼ酸性(PA)エンドヌクレアーゼドメインの強力な阻害剤として合成され、評価されています 。この用途は、特にインフルエンザ感染症の治療のための抗ウイルス薬の開発において重要です。
神経薬理学:パーキンソン病治療
6,7-ジメトキシ-3,4-1H-イソキノリン-1-ジカルボン酸2-tert-ブチルエステルと類似の化合物は、パーキンソン病の伝統的な治療法であるマメ科植物ムクナ・プルリエンスから単離されており、末梢カテコール-O-メチルトランスフェラーゼ阻害剤として作用します 。この用途は、パーキンソン病の症状を管理する治療法の開発にとって重要です。
農業科学:殺菌剤と除草剤
この化合物の構造モチーフは、殺菌剤、除草剤、殺虫剤などの活性を有するさまざまな物質に見られます 。この化合物の誘導体は、さまざまな真菌や昆虫の脅威から作物を保護するための潜在的な用途として探索できます。
ペプチド合成:ジペプチド合成
この化合物は、ジペプチド合成の出発物質として使用できます 。それから得られたBOC保護アミノ酸は、生化学や医薬品に多くの用途を持つペプチドの合成における貴重な中間体です。
材料科学:イオン液体
この化合物のtert-ブトキシカルボニル保護アミノ酸誘導体は、室温イオン液体の調製に使用されてきました 。これらのイオン液体は、電気化学、触媒、材料科学など、さまざまな分野で潜在的な用途があります。
合成化学:複素環式化合物の合成
この化合物の構造は、さまざまな複素環式化合物の形成につながる反応に適しています 。これらの化合物は、医薬品、農薬、染料など、幅広い用途があるため、関心を集めています。
作用機序
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amine-containing molecules or pathways in its target environment.
Mode of Action
The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amino acid, which can then be used in further reactions.
Biochemical Pathways
The compound plays a role in the synthesis of peptides and proteins, which are crucial biochemical pathways in all living organisms. Specifically, it’s involved in the formation of Boc-protected amino acids, which are key intermediates in peptide synthesis . These protected amino acids can then participate in various biochemical reactions, contributing to the diversity and complexity of protein structures.
Result of Action
The primary result of the compound’s action is the formation of Boc-protected amino acids, which are crucial intermediates in peptide synthesis . These protected amino acids can then be used to build peptides and proteins with diverse structures and functions. In addition, the compound’s action may also result in the formation of other types of molecules, depending on the specific reactions it’s involved in.
Action Environment
The compound’s action, efficacy, and stability are likely to be influenced by various environmental factors. For instance, the pH, temperature, and solvent conditions can affect the compound’s reactivity and the efficiency of the reactions it’s involved in . Moreover, the presence of other reactants and catalysts can also impact the compound’s behavior and the outcomes of its reactions.
特性
IUPAC Name |
6,7-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-7-6-10-8-12(22-4)13(23-5)9-11(10)14(18)15(19)20/h8-9,14H,6-7H2,1-5H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMFBUXQGFWLHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588744 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
738629-59-9 | |
| Record name | 2-(tert-Butoxycarbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1612388.png)

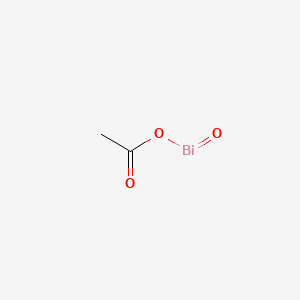
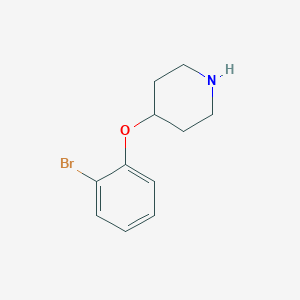
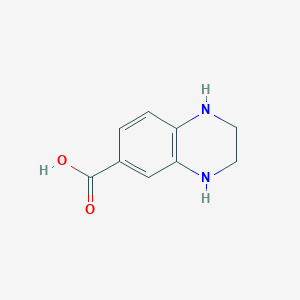
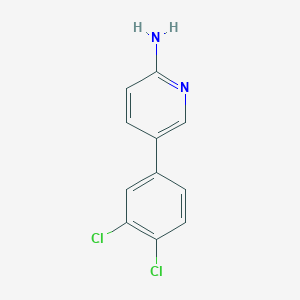

![[2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl]-carbamic acid 9H-fluoren-9-ylmethyl ester](/img/structure/B1612400.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine hydrochloride](/img/structure/B1612401.png)

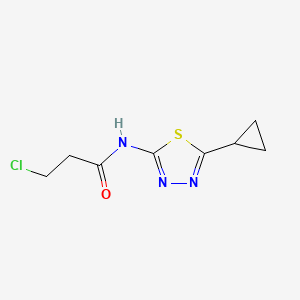

![4-[[2-Trifluoromethyl-1H-benzimidazol-1-yl]methyl]benzoic acid](/img/structure/B1612408.png)